2'-Bromovalerophenone

CAS No.:

Cat. No.: VC14209041

Molecular Formula: C11H13BrO

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO |

|---|---|

| Molecular Weight | 241.12 g/mol |

| IUPAC Name | 1-(2-bromophenyl)pentan-1-one |

| Standard InChI | InChI=1S/C11H13BrO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3 |

| Standard InChI Key | WLFYGMDTYFYMCU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=O)C1=CC=CC=C1Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

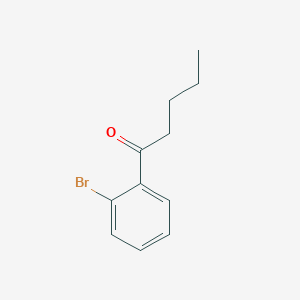

2'-Bromovalerophenone, systematically named 1-(2-bromophenyl)pentan-1-one, has the molecular formula C₁₁H₁₃BrO and a molar mass of 241.12 g/mol. Its structure comprises a phenyl ring substituted with a bromine atom at the ortho position relative to a pentanoyl group (Fig. 1). The IUPAC name reflects the ketone functional group at the first carbon of the pentanoyl chain and the bromine substituent on the aromatic ring.

Table 1: Key Identifiers of 2'-Bromovalerophenone

| Property | Value | Source |

|---|---|---|

| CAS No. | 49851-31-2 | |

| Molecular Formula | C₁₁H₁₃BrO | |

| Molar Mass | 241.12 g/mol | |

| Density | 1.310 ± 0.06 g/cm³ | |

| Boiling Point | 94–96°C (0.25 Torr) | |

| Solubility | Chloroform, Methanol (slight) |

Physicochemical Properties

Physical State and Solubility

2'-Bromovalerophenone exists as a clear, colorless to pale yellow oily liquid at room temperature . Its density of 1.31 g/cm³ and refractive index of 1.5418 make it distinguishable from analogous ketones . The compound is hydrophobic, exhibiting negligible solubility in water but miscibility with organic solvents such as chloroform, methanol, and dichloromethane .

Thermal Stability

The compound’s boiling point under reduced pressure (0.25 Torr) is 94–96°C, while its atmospheric boiling point exceeds 280°C . This thermal stability facilitates its use in high-temperature reactions, though decomposition risks arise above 200°C due to bromine release .

Synthesis Methodologies

Friedel-Crafts Acylation

The most widely documented synthesis involves Friedel-Crafts acylation, where bromobenzene reacts with valeroyl chloride in the presence of AlCl₃ as a Lewis acid catalyst. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side products like polyacylated derivatives. Typical yields exceed 85%, with purity confirmed via HPLC .

Table 2: Friedel-Crafts Synthesis Parameters

Alternative Routes

A bromide-mediated oxidative method employs sodium bromide and 30% hydrogen peroxide under acidic conditions . This one-pot reaction achieves 95% yield by brominating valerophenone precursors, offering a cost-effective alternative to Friedel-Crafts .

Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at the ortho position undergoes SN2 displacement with nucleophiles like amines or alkoxides, enabling the synthesis of secondary pharmaceuticals . For example, reaction with pyrrolidine yields α-pyrrolidinovalerophenone, a precursor to stimulant drugs .

Ketone Reactivity

The carbonyl group participates in Grignard reactions and reductive amination, expanding its utility in synthesizing alcohols and amines. Hydrogenation over Pd/C reduces the ketone to a hydrocarbon, though bromine substituents may hinder catalyst activity .

Industrial and Research Applications

Pharmaceutical Intermediates

2'-Bromovalerophenone is a key precursor in CNS depressants and antidepressants . Its derivatives exhibit anxiolytic properties by modulating GABA receptors, though structural analogs are increasingly scrutinized for misuse in illicit drug synthesis .

Agrochemicals

In agrochemistry, it serves as a building block for herbicides and fungicides, leveraging its aromatic bromine for enhanced bioactivity. Recent patents highlight its role in synthesizing crop protection agents with improved environmental stability.

Analytical Detection Methods

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting 2'-Bromovalerophenone in forensic samples, with a detection limit of 0.1 ppm. Thin-layer chromatography (TLC) using silica gel GF₂₅₄ plates and hexane:ethyl acetate (7:3) as the mobile phase provides rapid screening .

Spectroscopic Analysis

UV-Vis spectroscopy reveals a λₘₐₓ at 254 nm due to the conjugated aryl ketone system, while ¹H NMR spectra show distinct resonances for the pentanoyl chain (δ 1.2–1.6 ppm) and aromatic protons (δ 7.3–7.8 ppm) .

Regulatory and Legal Status

Due to its role in clandestine drug synthesis, 2'-Bromovalerophenone is regulated under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. Laboratories handling >100 g must comply with DEA reporting requirements in the U.S..

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume